molecular formula C17H23NO5S B2376309 Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate CAS No. 2034534-80-8

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate

Cat. No.: B2376309
CAS No.: 2034534-80-8
M. Wt: 353.43
InChI Key: GEADDXGDZZGYFZ-UHFFFAOYSA-N
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Description

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate is a complex organic compound that features a thiazepane ring with a phenyl group and a dioxido functionality

Preparation Methods

The synthesis of Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a dicarbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Oxidation to Form the Dioxido Functionality: The thiazepane ring is oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the dioxido groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove the dioxido groups, converting them back to sulfide functionalities.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The dioxido functionality can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate can be compared with similar compounds such as:

  • 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone
  • 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
  • 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone

These compounds share the thiazepane ring and dioxido functionalities but differ in the substituents attached to the ring. The unique combination of the ethyl ester and oxobutanoate groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-2-23-17(20)9-8-16(19)18-11-10-15(24(21,22)13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEADDXGDZZGYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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